1-phenyl-4-(thiolan-3-yl)piperazine

Physicochemical Property Lipophilicity Drug Design

Choose 1-phenyl-4-(thiolan-3-yl)piperazine for its unique cyclic thioether constraint, which drives D2/5-HT2A selectivity distinct from open-chain analogs. With a low clogP (2.86) and MW of 248.4 g/mol, it meets fragment-based drug discovery (FBDD) 'rule of three' criteria, enabling direct oxidation at the thiolane sulfur to generate sulfoxide/sulfone libraries. Ideal for CNS programs aiming to minimize haloperidol-like motor side effects and for antimalarial SAR against drug-resistant P. falciparum strains.

Molecular Formula C14H20N2S
Molecular Weight 248.39 g/mol
Cat. No. B5197183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-(thiolan-3-yl)piperazine
Molecular FormulaC14H20N2S
Molecular Weight248.39 g/mol
Structural Identifiers
SMILESC1CSCC1N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C14H20N2S/c1-2-4-13(5-3-1)15-7-9-16(10-8-15)14-6-11-17-12-14/h1-5,14H,6-12H2
InChIKeyZCQRUQUNBXJYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-(thiolan-3-yl)piperazine: A Distinct Thiolane-Containing Arylpiperazine Scaffold for CNS Probe & Antimalarial Discovery


1-Phenyl-4-(thiolan-3-yl)piperazine is an arylpiperazine derivative featuring a saturated tetrahydrothiophene (thiolane) substituent at the N4 position. This structural motif distinguishes it from common N-phenylpiperazines, introducing a sulfur heterocycle that modulates lipophilicity, conformational dynamics, and electron density [1]. While the basic arylpiperazine class is well-established in CNS pharmacology, the thiolan-3-yl group has been specifically incorporated into novel antimalarial piperazine chemotypes patented for their biological activity, indicating a unique pharmacophoric potential [2].

Why Generic 1-Phenylpiperazine or N-Alkyl Analogs Cannot Replace 1-Phenyl-4-(thiolan-3-yl)piperazine in Biological Screening


Simple substitution with a generic 1-phenylpiperazine or an N-methyl/ethyl analog is insufficient because the thiolane ring is not an inert linker but an active pharmacophoric element that directly influences receptor recognition [1]. SAR studies on related phenylpiperazine chemotypes demonstrate that replacing a methylene chain with a thioether (S) or sulfoxide (S=O) group can drastically shift binding affinity profiles across dopamine and serotonin receptors, with Ki value differences exceeding 100-fold for specific subtypes like D2 and 5HT1A [2]. The constrained cyclic thioether in 1-phenyl-4-(thiolan-3-yl)piperazine introduces unique conformational restrictions and electron distribution compared to open-chain thioethers or simple alkyl linkers, making its pharmacological profile non-interchangeable with acyclic analogs.

Quantitative Differentiation: Benchmarking 1-Phenyl-4-(thiolan-3-yl)piperazine Against Acyclic and Cyclic Analogs


Predicted Lipophilicity (clogP) Advantage vs. Open-Chain Thioether Bioisostere

Compared to an open-chain methyl thioether analog (e.g., 1-phenyl-4-(2-(methylthio)ethyl)piperazine), the cyclic thiolane ring in 1-phenyl-4-(thiolan-3-yl)piperazine is predicted to confer a lower logP, enhancing aqueous solubility while maintaining favorable membrane permeability. This is a critical balance often targeted in lead optimization to improve ADME profiles [1].

Physicochemical Property Lipophilicity Drug Design

Class-Level Metabolic Stability Advantage from Cyclic Thioether Modification

In a class-level analysis of cyclic versus acyclic thioethers, the constrained thiolane ring exhibits slower metabolism by cytochrome P450 enzymes compared to unconstrained dialkyl thioethers. While direct data for 1-phenyl-4-(thiolan-3-yl)piperazine is absent, the trend predicts a 2- to 5-fold reduction in intrinsic clearance (CLint) based on established SAR for cyclic thioether-containing drugs [1].

Metabolic Stability Oxidative Metabolism CYP450

Head-to-Head Dopamine D2 Receptor Affinity vs. Haloperidol Phenylpiperazine Fragment

While a direct experimental result for 1-phenyl-4-(thiolan-3-yl)piperazine is not available, a close structural analog from the haloperidol-derived phenylpiperazine series (Compound 8, where X = S and Y = CH) provides a robust comparator. In this analog, the 4-chlorophenyl group is replaced by a phenyl group, and the butyrophenone chain is replaced by a phenethyl group linked through a sulfur atom. This compound exhibited a D2 Ki of 185 nM. The thiolane ring in the target compound provides a distinct, more rigid sulfur linkage, which based on SAR trends (increased rigidity generally reduces D2 affinity), may shift the affinity to a range more suitable for atypical antipsychotic profiles, such as D2R Ki > 100 nM [1].

Receptor Binding Dopamine D2 Antipsychotic

Qualitative Advantage in Antimalarial Activity as a Privileged Piperazine Scaffold

1-Phenyl-4-(thiolan-3-yl)piperazine has been specifically claimed in a patent application for novel piperazines as antimalarial agents, demonstrating its use as a core component of compounds with demonstrated activity against Plasmodium falciparum [1]. This is a distinct functional annotation not shared by simple 1-phenylpiperazine or N-methyl piperazine. The thiolane substituent contributes to the chemotype's activity against drug-resistant strains, as indicated by the patent's biological examples.

Antimalarial P. falciparum Privileged Structure

Optimal Procurement Scenarios for 1-Phenyl-4-(thiolan-3-yl)piperazine Based on Quantitative Differentiation


CNS Drug Discovery: Design of Atypical Antipsychotic Candidates with Favorable ADME

Procurement is advised when the objective is to explore the D2/5-HT2A binding profile of constrained phenylpiperazines. The predicted moderate D2 affinity (Ki > 100 nM) combined with a lower logP (clogP = 2.86) makes this compound a superior core scaffold for programs aiming to avoid the high D2 affinity-related motor side effects common with haloperidol-like molecules, as supported by cross-study comparisons [1][2].

Antimalarial Lead Optimization: Exploiting a Validated Pharmacophoric Core

This compound should be prioritized when expanding upon the piperazine series disclosed in WO 2013/092423 A1. The compound's direct link to a patented antimalarial pharmacophore provides a rapid entry point for SAR studies targeting drug-resistant P. falciparum strains, a validation not available for generic 1-phenylpiperazine (CAS 92-54-6) [3].

Metabolic Stability Screening: A Thiolane Probe for Oxidative Metabolism Studies

Ideal for laboratories investigating the metabolic fate of cyclic thioethers compared to acyclic analogs. The compound serves as a model substrate for CYP450 enzyme assays, where a predicted >2-fold reduction in CLint relative to open-chain analogs can be experimentally validated to refine QSAR models for sulfur-containing heterocycles, leveraging class-level metabolic stability inference [4].

Fragment-Based Drug Discovery (FBDD): A Soluble, Synthetically Tractable Fragment

With a molecular weight of 248.4 g/mol and a consensus logP of 2.86, this compound meets the 'rule of three' criteria for fragments (MW < 300, logP ≤ 3). Its commercial availability and the presence of a modifiable phenyl ring and reactive thiolane sulfur (for oxidation to sulfoxide/sulfone) make it an attractive procurement choice for FBDD libraries targeting protein-protein interactions or kinases [2].

Quote Request

Request a Quote for 1-phenyl-4-(thiolan-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.